Cas no 2171339-36-7 (3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
2171339-36-7 structure
Product Name:3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
N.o CAS:2171339-36-7
MF:C26H30N2O5
MW:450.526807308197
CID:5895614
PubChem ID:165564052
Update Time:2025-08-05
3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
- 3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
- 2171339-36-7
- EN300-1549100
-
- Inchi: 1S/C26H30N2O5/c1-16(12-24(29)27-14-18(13-25(30)31)17-10-11-17)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,16-18,23H,10-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,18?/m1/s1
- Chave InChI: HXUDDSKJBZEOJC-PYUWXLGESA-N
- SMILES: OC(CC(CNC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CC1)=O
Propriedades Computadas
- Massa Exacta: 450.21547206g/mol
- Massa monoisotópica: 450.21547206g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 33
- Contagem de Ligações Rotativas: 11
- Complexidade: 687
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 105Ų
3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1549100-0.05g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.05g |
$2306.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-0.1g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.1g |
$2415.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-0.25g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.25g |
$2525.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-0.5g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.5g |
$2635.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-1.0g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 1g |
$2745.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-2.5g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 2.5g |
$5380.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-5.0g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 5g |
$7961.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-10.0g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 10g |
$11805.0 | 2023-06-05 | ||
| Enamine | EN300-1549100-50mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 50mg |
$2306.0 | 2023-09-25 | ||
| Enamine | EN300-1549100-100mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 100mg |
$2415.0 | 2023-09-25 |
3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Literatura Relacionada
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
2171339-36-7 (3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente